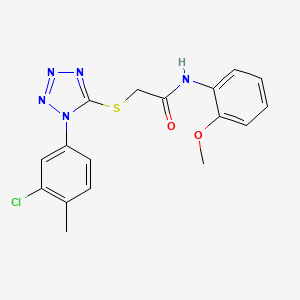
N,N'-diisopropyl-1,3-adamantanedicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-diisopropyl-1,3-adamantanedicarboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a derivative of adamantanedicarboxylic acid and has two isopropyl groups attached to the nitrogen atoms of the molecule.
Wissenschaftliche Forschungsanwendungen
Pharmacological Enhancements and Antagonistic Properties
A study by Wilkinson et al. (2017) evaluated novel bioisosteres of an adamantanyl benzamide, identifying it as a potent P2X7R antagonist. Efforts to improve its pharmacological properties led to the creation of bioisosteres with enhanced physicochemical properties and metabolic stability, demonstrating significant improvements in pharmacokinetic profiles and effectiveness across P2X7R polymorphisms (Wilkinson et al., 2017).
Material Science and Polymer Chemistry
In material science, Liu et al. (2009) synthesized a β-CD-terminated poly(N-isopropylacrylamide) (β-CD-PNIPAM) and an adamantyl-terminated poly(2-(diethylamino)ethyl methacrylate) (Ad-PDEA). These were used to create supramolecular double hydrophilic block copolymers (DHBC) exhibiting multi-responsive and reversible behavior in aqueous solutions, highlighting the application of adamantane derivatives in smart material development (Liu et al., 2009).
Drug Delivery Systems
A notable application in drug delivery systems was reported by Huang et al. (2018), where nanodiamonds (NDs) were modified with hyperbranched polymers based on supramolecular chemistry. This modification utilized the host-guest interactions between β-Cyclodextrin (β-CD) and adamantane (Ad), leading to ND composites with high water dispersibility, low toxicity, high drug-loading capacity, and controlled drug-release behavior. Such characteristics underscore the potential of adamantane-based composites in biomedical applications (Huang et al., 2018).
Eigenschaften
IUPAC Name |
1-N,3-N-di(propan-2-yl)adamantane-1,3-dicarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2/c1-11(2)19-15(21)17-6-13-5-14(7-17)9-18(8-13,10-17)16(22)20-12(3)4/h11-14H,5-10H2,1-4H3,(H,19,21)(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRRDBKVONDYNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C12CC3CC(C1)CC(C3)(C2)C(=O)NC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[2-(3-Chloroanilino)-2-oxoethyl]sulfonyl}acetic acid](/img/structure/B2418913.png)
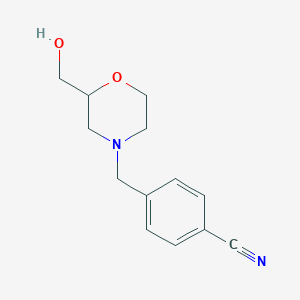
![2-(4-Fluorophenyl)sulfanyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2418918.png)
![(2,4-dimethoxyphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2418919.png)
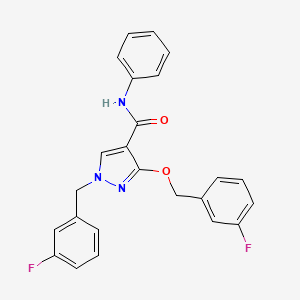
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2418923.png)
![5-((2-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2418924.png)
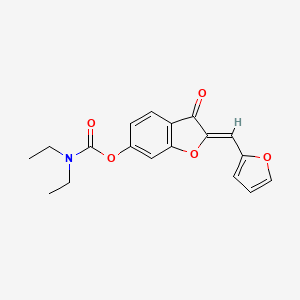
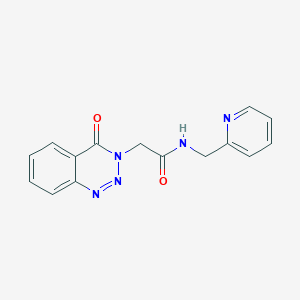
![10H-Dibenzo[b,e][1,4]oxaborinin-10-ol](/img/structure/B2418930.png)
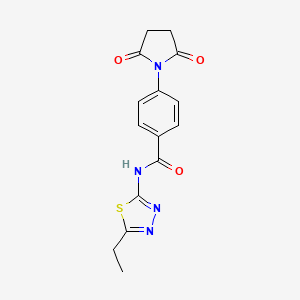
![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2418932.png)
